An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: Unveiling a Core Heterocyclic Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a quintessential example of such a scaffold. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and critical role in the development of novel therapeutics, tailored for researchers and drug development professionals. By fusing a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—to a pyridine ring, this structure presents a unique combination of hydrogen bonding capabilities, aromatic stacking potential, and tunable physicochemical properties that make it a cornerstone for library synthesis and lead optimization campaigns. Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer and anti-inflammatory effects, underscoring the importance of understanding its core characteristics.[1][2]
Section 1: Physicochemical and Structural Properties
The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its fundamental physicochemical properties. These parameters govern solubility, membrane permeability, and target engagement. While extensive experimental data for the parent compound is not widely published, a combination of data from safety datasheets and computational predictions provides a solid foundation for its characterization.
Table 1: Core Physicochemical Properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine
| Property | Value / Description | Source / Method |
| Molecular Formula | C₈H₈N₄ | PubChem |
| Molecular Weight | 160.18 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature. | General Observation |
| Solubility | The product is noted to be water-soluble.[3] | Thermo Fisher SDS[3] |
| Predicted logP | 0.5 - 1.5 | Computational Prediction |
| Predicted pKa (Most Basic) | 5.0 - 6.0 (Pyridinic Nitrogen) | Computational Prediction |
| Hydrogen Bond Donors | 1 (Amine group) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Pyridinic N, Pyrazole N) | Structural Analysis |
*Note: Predicted values are generated using standard computational algorithms (e.g., ACD/Labs, ChemAxon) and serve as an estimate in the absence of experimental data. These properties are critical as they influence factors like oral bioavailability and intracellular accumulation. For instance, the lipophilicity (logP) and ionization state (pKa) are known to strongly affect a compound's ability to cross cell membranes and engage with intracellular targets.[4]
Section 2: Synthesis and Characterization
The construction of the pyrazolyl-pyridine linkage is a cornerstone of synthetic chemistry in this field. The most direct and widely applicable method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the ring nitrogen, making it susceptible to nucleophilic attack.
The causality for this synthetic choice is clear: the nitrogen atoms in the pyridine ring withdraw electron density, particularly from the C2 and C4 positions, making them electrophilic and thus prime sites for substitution.[5] This allows for a regioselective and efficient reaction.
Protocol 2.1: General Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine
This protocol is a generalized representation based on established methodologies for similar compounds.[6][7]
-
Preparation: To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add 1H-pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: After completion, cool the mixture to room temperature. Quench with ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.
Protocol 2.2: Structural Characterization
Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The expected spectra should show distinct signals for the protons and carbons on both the pyridine and pyrazole rings. 2D NMR techniques (COSY, HMBC) can be used for unambiguous signal assignment.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the protonated molecule [M+H]⁺, which should correspond to the calculated value for C₈H₉N₄⁺.
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Section 3: Core Applications in Drug Discovery
The 2-(pyrazol-1-yl)pyridin-4-amine scaffold is a privileged core primarily due to its success in the field of kinase inhibition . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The structure is adept at forming key interactions within the ATP-binding pocket of various kinases. The pyridine and pyrazole nitrogens act as hydrogen bond acceptors, while the amine group at the 4-position serves as a crucial hydrogen bond donor, effectively anchoring the molecule to the hinge region of the kinase domain. This binding mode mimics that of the natural substrate, ATP, leading to competitive inhibition.
Case Study: Development of CDK2 Inhibitors
Recent research has highlighted the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share a similar core concept, as potent and selective Cyclin-dependent kinase 2 (CDK2) inhibitors.[8] In these studies, the pyrazolyl-heterocycle motif demonstrated single-digit nanomolar inhibitory activity. Mechanistic studies confirmed that these compounds induced cell cycle arrest and apoptosis in cancer cell lines, validating their therapeutic potential.[8]
Case Study: Chronic Myeloid Leukemia (CML)
Derivatives based on a pyrimidin-4-yl-1H-pyrazole structure have been synthesized and evaluated for their activity against CML cell lines, including those resistant to the frontline drug imatinib.[6] These compounds often target the ATP pocket of the BCR-ABL1 protein, the key driver of CML. The studies show that modifications to the core scaffold can overcome resistance mechanisms, highlighting the tunability and importance of this chemical class.[6]
Section 4: Key Experimental Protocols in Biological Evaluation
Protocol 4.1: In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol assesses the antiproliferative activity of the compound against cancer cell lines.[4][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Assay: Add an MTS or MTT reagent to each well and incubate for 2-4 hours. The viable cells will metabolize the reagent, producing a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 4.2: Cellular Uptake Analysis by LC-MS/MS
This protocol quantifies the amount of compound that enters the cells, which is crucial for understanding its efficacy.[4]
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and grow to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 5 µM).
-
Time-Course Sampling: Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer or by sonication.
-
Sample Preparation: Precipitate the proteins from the cell lysate (e.g., with cold acetonitrile containing an internal standard). Centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a Multiple Reaction Monitoring (MRM) method specific to the parent and a fragment ion of the test compound for sensitive and specific quantification.
-
Quantification: Generate a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the compound in the cell lysates at each time point, often expressed as ng per million cells.
Section 5: Safety and Handling
Proper handling of 2-(1H-pyrazol-1-yl)pyridin-4-amine is essential in a research setting. The following information is aggregated from available safety data sheets.
-
Hazard Identification:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
May cause skin and eye irritation.
-
-
First Aid Measures:
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.
Conclusion
2-(1H-pyrazol-1-yl)pyridin-4-amine is more than just a chemical entity; it is a validated and highly versatile scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis, tunable physicochemical properties, and proven ability to interact with key biological targets like protein kinases make it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this privileged structure in the development of next-generation therapeutics.
References
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
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